5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Overview
Description
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C26H16O8 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Gas Adsorption
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid derivatives have been used in the synthesis of copper-based Metal-Organic Frameworks (MOFs). These MOFs exhibit different topologies and have been studied for their C2H2 adsorption properties. MOFs like ZJNU-71, constructed with naphthalene-derived ligands, show high gravimetric C2H2 uptake capacities, making them potential materials for gas storage and separation applications (Chen et al., 2017).
Synthesis and Structural Dynamics
Naphthalene derivatives, including those related to this compound, have been synthesized and their structural dynamics explored. The study of 2,7-diisopropoxy-1,8-diarylnaphthalenes has provided insights into the internal steric repulsions and rotational dynamics within such molecular structures (Thirsk et al., 2002).
Anaerobic Biodegradation
Studies have shown that naphthalene and its derivatives, including carboxylated naphthalenes, undergo anaerobic biodegradation. This process involves carboxylation as an initial step and subsequent reductions of the naphthalene ring, providing valuable insights into the environmental breakdown of polycyclic aromatic hydrocarbons (Zhang et al., 2004).
Catalysis and Chemical Transformations
Naphthalene derivatives, related to this compound, have been utilized in catalysis. For instance, their use in the tert-butylation of naphthalene has been studied to produce valuable chemicals for industrial applications. This involves optimizing catalysts like Al-rich HMOR zeolite for improved performance (Huang et al., 2019).
Formation of Secondary Organic Aerosols (SOAs)
Naphthalene and its methyl analogs, closely related to this compound, contribute to the formation of secondary organic aerosols (SOAs) in the atmosphere. Understanding the formation and impact of these aerosols is crucial for addressing air pollution and climate change issues (Kleindienst et al., 2012).
Properties
IUPAC Name |
5-[7-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)14-3-1-13-2-4-15(6-16(13)5-14)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXZIXBBRUEXSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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